Fmoc-Ile-OH-13C6,15N

Quantitative Proteomics Mass Spectrometry Internal Standard

Fmoc-Ile-OH-13C6,15N delivers a uniform +7 Da (M+7) mass shift for precise isotope dilution quantitation in complex biological matrices. Unlike unlabeled (Δ0 Da) or singly-labeled variants that risk isotopic overlap, this dual-labeled (98 atom% 13C, 98 atom% 15N) building block ensures a discrete, resolvable peak with complete chromatographic co-elution—critical for PK/TK studies of mAb and Fc-fusion therapeutics, SIL internal standard peptide synthesis, and biomarker validation by MRM/PRM. Supplied as a white solid with ≥98% chemical purity for robust, reproducible SPPS coupling.

Molecular Formula C21H23NO4
Molecular Weight 360.36 g/mol
Cat. No. B12059736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-OH-13C6,15N
Molecular FormulaC21H23NO4
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1
InChIKeyQXVFEIPAZSXRGM-HJECYYBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-OH-13C6,15N: Technical Baseline for Stable Isotope-Labeled Isoleucine in Peptide Synthesis


Fmoc-Ile-OH-13C6,15N (CAS 1217442-29-9) is a stable isotope-labeled derivative of Fmoc-L-isoleucine, wherein all six carbon atoms in the isoleucine backbone are replaced with 13C and the single nitrogen atom is replaced with 15N . It is a solid reagent with a melting point of 145-147 °C and is specifically designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The compound serves as a precursor for incorporating a defined +7 Da mass shift (M+7) into synthetic peptides, enabling its use as an internal standard or tracer in quantitative mass spectrometry workflows .

Why Fmoc-Ile-OH-13C6,15N Cannot Be Substituted by Unlabeled or Singly-Labeled Isoleucine Analogs


Generic substitution of Fmoc-Ile-OH-13C6,15N with unlabeled Fmoc-Ile-OH or singly-labeled variants (e.g., 13C6-only or 15N-only) fundamentally alters the mass spectrometric signature of the final peptide, rendering it unsuitable for applications requiring precise quantitation via isotope dilution. Unlabeled Fmoc-Ile-OH introduces no mass shift (Δ0 Da), while singly-labeled analogs produce smaller or incomplete shifts that may overlap with endogenous isotopic distributions, compromising signal-to-noise and dynamic range in complex biological matrices [1]. The uniform +7 Da shift (M+7) of the dual-labeled compound provides a discrete, resolvable peak that minimizes cross-talk and ensures accurate, multiplexed quantification, a prerequisite for regulatory bioanalysis and clinical proteomics [2].

Quantitative Differentiation of Fmoc-Ile-OH-13C6,15N Against Key Comparators


Mass Shift Precision: Dual-Labeled Fmoc-Ile-OH-13C6,15N vs. Unlabeled Fmoc-Ile-OH

Fmoc-Ile-OH-13C6,15N introduces a uniform +7 Da mass shift (M+7) when incorporated into a peptide, compared to unlabeled Fmoc-Ile-OH, which has no mass shift (Δ0 Da) . This +7 Da shift is achieved through the complete substitution of all six carbon atoms (13C) and the single nitrogen atom (15N) in the isoleucine backbone, ensuring a predictable and resolvable mass difference in MS1 spectra . In contrast, unlabeled Fmoc-Ile-OH contributes to the natural isotopic envelope, which can obscure accurate quantitation in complex samples [1].

Quantitative Proteomics Mass Spectrometry Internal Standard

Isotopic Enrichment: Fmoc-Ile-OH-13C6,15N vs. Singly-Labeled Fmoc-Ile-OH-15N

Fmoc-Ile-OH-13C6,15N is specified with dual isotopic enrichment of 98 atom % 13C and 98 atom % 15N, verified by Certificate of Analysis . In contrast, the singly-labeled analog Fmoc-Ile-OH-15N offers only 98 atom % 15N enrichment, with natural abundance 12C (98.9%) in the carbon backbone . For NMR-based structural studies, the uniform 13C enrichment in the dual-labeled compound enables complete backbone resonance assignment using triple-resonance experiments, a capability not possible with 15N-only labeling [1].

NMR Spectroscopy Protein Structure Isotopic Labeling

Chemical Purity Consistency: Fmoc-Ile-OH-13C6,15N vs. Commercial Unlabeled Grade

Commercially available Fmoc-Ile-OH-13C6,15N is supplied with a certified chemical purity of 98% (CP) or 99.90% (HPLC), depending on the vendor . This is comparable to high-grade unlabeled Fmoc-Ile-OH (typically ≥98%), but the labeled compound's purity is specifically validated in the context of its isotopic integrity, ensuring that the +7 Da species is the predominant form . Lower purity in unlabeled building blocks can lead to deletion sequences or epimerization, but in labeled standards, even minor impurities can introduce signal splitting in MS, compromising quantitative accuracy.

Peptide Synthesis Quality Control SPPS

SPPS Compatibility: Fmoc-Ile-OH-13C6,15N in Microwave-Assisted vs. Conventional Synthesis

In a direct application, the leucine analog Fmoc-Leu-OH-13C6,15N was successfully incorporated into a 16-residue peptide using manual coupling and microwave-assisted SPPS, achieving high purity and yield sufficient for long-term bioanalytical use [1]. This demonstrates that dual-labeled Fmoc amino acids are compatible with accelerated synthesis protocols required for difficult sequences. While the study used leucine, the structural and isotopic similarity to Fmoc-Ile-OH-13C6,15N supports a class-level inference that isoleucine-labeled building blocks perform equivalently under these conditions, which is critical for producing labeled internal standard peptides with high fidelity.

Microwave Peptide Synthesis Difficult Sequences Internal Standard Production

Optimal Deployment Scenarios for Fmoc-Ile-OH-13C6,15N Based on Quantitative Evidence


Absolute Quantification of Therapeutic Antibodies by LC-MS/MS

Fmoc-Ile-OH-13C6,15N is ideally suited for the synthesis of stable isotope-labeled (SIL) internal standard peptides used in the LC-MS/MS quantification of monoclonal antibody (mAb) and Fc-fusion protein therapeutics [1]. The +7 Da mass shift (M+7) provided by the dual-labeled isoleucine ensures complete chromatographic co-elution with the endogenous analyte peptide while maintaining a resolvable mass difference, enabling precise isotope dilution quantitation in complex matrices like plasma or serum [2]. This application is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in preclinical and clinical development [3].

NMR-Based Structural Determination of Isotopically Labeled Peptides and Small Proteins

The uniform 13C and 15N enrichment (98 atom % each) of Fmoc-Ile-OH-13C6,15N makes it a valuable building block for the SPPS of peptides for NMR structural studies [1]. The dual labeling enables the collection of triple-resonance spectra (e.g., HNCA, HNCO) that correlate backbone amide protons with 13C and 15N nuclei, facilitating complete sequential assignment of the peptide backbone [2]. This is essential for determining high-resolution solution structures of bioactive peptides, antimicrobial peptides, and protein domains [3].

Synthesis of 'Heavy' Tracer Peptides for Metabolic Labeling and Protein Turnover Studies

Fmoc-Ile-OH-13C6,15N can be used to synthesize custom 'heavy' peptides that serve as exogenous tracers in cellular uptake, trafficking, and protein turnover assays [1]. The +7 Da mass shift allows for the unambiguous detection and quantification of the labeled peptide against the background of the endogenous, unlabeled proteome using high-resolution mass spectrometry [2]. This approach provides a direct alternative to metabolic labeling (e.g., SILAC) when studying peptides that are not efficiently incorporated via cellular translation machinery [3].

Production of Internal Standards for Targeted Proteomics Assays

The compound is a key reagent for synthesizing 'winged' or 'surrogate' stable isotope-labeled (SIS) peptides used as internal standards in targeted proteomics assays, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) [1]. The high chemical purity (98-99.9%) and defined isotopic purity of Fmoc-Ile-OH-13C6,15N ensure that the resulting SIS peptide is of sufficient quality for robust calibration curves and accurate protein quantification in clinical biomarker validation studies [2].

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